molecular formula C11H14N2O B091005 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol CAS No. 19275-91-3

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No. B091005
CAS RN: 19275-91-3
M. Wt: 190.24 g/mol
InChI Key: LQJOQTVGECHUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a chemical compound that has been used in scientific research for various purposes. It is a benzimidazole derivative that has shown potential in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. It has also been shown to modulate the activity of certain enzymes and proteins that are involved in the regulation of cellular processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol in lab experiments is its potential to be used as a therapeutic agent. It has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol in scientific research. One potential direction is its use in the development of new therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is its use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a benzimidazole derivative that has shown potential in the treatment of various diseases. Its synthesis method is relatively simple, and it has been used in scientific research for various purposes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves the reaction of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 2-propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has been used in scientific research for various purposes. It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

19275-91-3

Product Name

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-7-3-4-9-10(5-7)13-11(12-9)6-8(2)14/h3-5,8,14H,6H2,1-2H3,(H,12,13)

InChI Key

LQJOQTVGECHUPD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(C)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(C)O

synonyms

2-Benzimidazoleethanol,alpha,5-dimethyl-(8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.